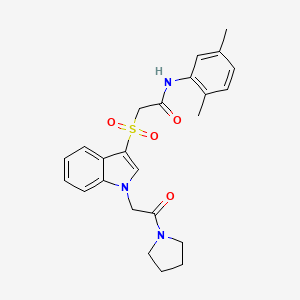![molecular formula C29H28BrN3O3S B2963607 1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone CAS No. 681217-01-6](/img/structure/B2963607.png)
1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups and structural features, including a pyrazole ring, an indole ring, and a sulfanyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and indole rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The bromophenyl group is a heavy atom that could potentially be involved in halogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom on the phenyl ring could be replaced through a nucleophilic aromatic substitution reaction. The sulfanyl group (-SH) could potentially be oxidized to form a disulfide bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and could influence its boiling and melting points. The various functional groups and aromatic rings could also influence properties like solubility and stability .Wissenschaftliche Forschungsanwendungen
Pyrazole Derivatives
Pyrazole derivatives are known for their antimicrobial activity. A study on the synthesis and antimicrobial activity of 2-(2-ethoxyindol-3-ylidene)-1-arylethanones, including compounds with bromo and dimethoxyphenyl substituents, revealed high antimicrobial activity against both bacterial and fungal strains, showcasing the potential of pyrazole derivatives in developing new antimicrobial agents (Ashok, D., Ganesh, A., Lakshmi, B., & Ravi, S., 2015).
Sulfanyl Groups
Compounds containing sulfanyl groups have been explored for their role in synthesizing heterocyclic compounds with potential biological activities. Research into the synthesis, computational, and biological activity of heteroatomic compounds based on phenylthiourea and acetophenone highlighted significant antioxidant effects and potential for creating drugs due to their interaction with biological membranes (Farzaliyev, V., Shuriberko, A., Sujayev, A., Osmanova, S., Gojayeva, S., & Gahramanova, K., 2020).
Zukünftige Richtungen
Future research on this compound could involve exploring its potential uses. For example, it could be tested for biological activity to see if it has potential as a pharmaceutical. Additionally, its chemical reactivity could be explored further to see if it can be used as a building block in the synthesis of other complex molecules .
Eigenschaften
IUPAC Name |
1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28BrN3O3S/c1-4-32-17-27(21-8-5-6-10-24(21)32)37-18-28(34)33-25(22-9-7-11-26(35-2)29(22)36-3)16-23(31-33)19-12-14-20(30)15-13-19/h5-15,17,25H,4,16,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBPIVPCHWZMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(C(=CC=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-(4-Hydroxyphenyl)-2-[[2-(methylamino)acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2963525.png)
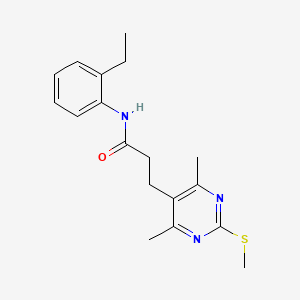

![N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide](/img/structure/B2963529.png)
![Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]carbamoyl}benzoate](/img/structure/B2963532.png)
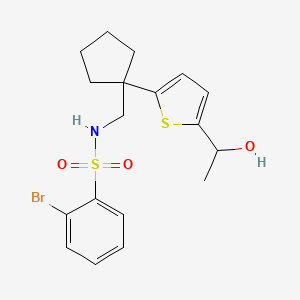
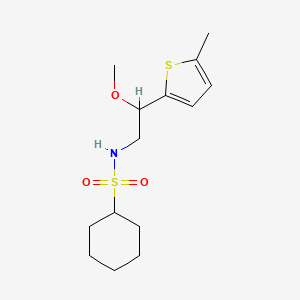
![N-[1-(2-benzylsulfanylpyrimidin-4-yl)oxy-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B2963536.png)
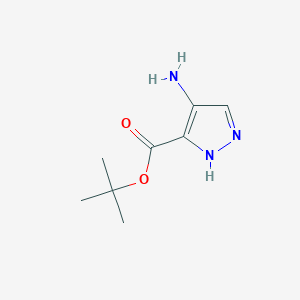
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2963540.png)
![4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2963541.png)
![2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B2963543.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5h-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2963546.png)
